molecular formula C27H28N2O2S B5187784 5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5187784
M. Wt: 444.6 g/mol
InChI Key: KDAAOWMCEHKHHU-UHFFFAOYSA-N
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Description

5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the dihydropyridine family. This compound is characterized by its intricate structure, which includes multiple aromatic rings, a sulfanyl group, and a nitrile group. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Addition of the Acetyl and Nitrile Groups: The acetyl and nitrile groups can be added through acylation and cyanation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile has been studied for its potential as a pharmacologically active agent. It may exhibit activities such as anti-inflammatory, antioxidant, or antimicrobial effects.

Medicine

In medicine, this compound is of interest for its potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions, including cardiovascular diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine compound used as a calcium channel blocker.

    Amlodipine: A dihydropyridine derivative with antihypertensive properties.

    Nicardipine: A dihydropyridine compound used to treat high blood pressure and angina.

Uniqueness

5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Unlike other dihydropyridine compounds, it has a sulfanyl group and a nitrile group, which may enhance its reactivity and potential biological activities.

Properties

IUPAC Name

5-acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2S/c1-6-20-8-11-21(12-9-20)26-23(14-28)27(29-18(4)25(26)19(5)30)32-15-24(31)22-10-7-16(2)17(3)13-22/h7-13,26,29H,6,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAAOWMCEHKHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)C)C)SCC(=O)C3=CC(=C(C=C3)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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